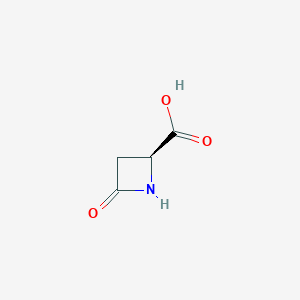
3-Methylheptan-4-one
Vue d'ensemble
Description
3-Methylheptan-4-one is a chemical compound that is related to various other methylated heptanones and heptanols, which are often of interest due to their applications in fields such as pheromone research, medicinal chemistry, and environmental studies. Although the specific compound 3-Methylheptan-4-one is not directly mentioned in the provided papers, related compounds such as 4-Methylheptan-3-ol , 3-Methylheptane , and 3-Methylheptanoic acids are discussed, which can provide insights into the chemical behavior and synthesis of similar methylated heptanes.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can include stereoselective conversions, reductions, and resolutions. For instance, 4-Methylheptan-3-ol, a compound with a similar structure, was prepared from 4-methylhept-4-en-3-one using a one-pot procedure involving ene-reductase and alcohol dehydrogenase to create two stereogenic centers . Similarly, (R) and (S)-3-methylheptanoic acids were synthesized from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone . These methods highlight the complexity and precision required in synthesizing such compounds, which likely applies to the synthesis of 3-Methylheptan-4-one as well.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Methylheptan-4-one can be determined using spectroscopic methods such as NMR and IR spectroscopy, as seen in the study of tautomers of heptane-2,4,6-trione and its methylated homologues . The presence of methyl groups can influence the keto-enol tautomerism, which is an important aspect of the molecular structure and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactions involving methylated heptanes can be quite diverse. For example, the metabolism of 3-Methylheptane in rats resulted in a variety of urinary metabolites, indicating multiple reaction pathways such as oxidation and cyclization . The synthesis of 4-Methylheptan-3-ol involved key steps like reduction and chromatographic separation of isomers . These studies suggest that 3-Methylheptan-4-one would also undergo a range of chemical reactions, depending on the environmental and biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of methylated heptanes are influenced by their molecular structure. For instance, the presence of methyl groups can affect the boiling point, solubility, and tautomeric equilibrium of these compounds . The metabolism study of 3-Methylheptane also provides insights into the biological properties and potential toxicity of branched chain hydrocarbons . These properties are crucial for understanding the behavior of 3-Methylheptan-4-one in various applications, including its use as a pheromone or in medicinal chemistry.
Applications De Recherche Scientifique
- Summary of the Application : 3-Methylheptan-4-one is used in the integrated pest management of insects . It serves as an environmentally friendly alternative to hazardous insecticides . This compound is particularly interesting because its stereoisomers are active towards different species .
- Methods of Application or Experimental Procedures : The four possible stereoisomers of this compound were prepared from 4-methylhept-4-en-3-one by a one-pot procedure. During this process, the two stereogenic centers were created during two sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH), respectively .
- Results or Outcomes : The use of 3-Methylheptan-4-one in integrated pest management has shown promise in controlling native and invasive insects. This is particularly important given the changing climate, increasing season temperatures, and altered rainfall patterns .
Safety And Hazards
3-Methylheptan-4-one is classified as having acute toxicity (oral, Category 4), with the hazard statement H302 . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye contact, rinse cautiously with water for several minutes and consult a physician .
Propriétés
IUPAC Name |
3-methylheptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIMSNHOEAVUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864629 | |
| Record name | 3-Methylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Avocado Research MSDS] | |
| Record name | 3-Methylheptan-4-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11625 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methylheptan-4-one | |
CAS RN |
15726-15-5 | |
| Record name | 3-Methyl-4-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15726-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylheptan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015726155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylheptan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)






